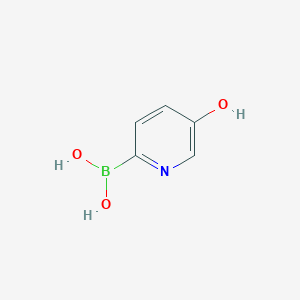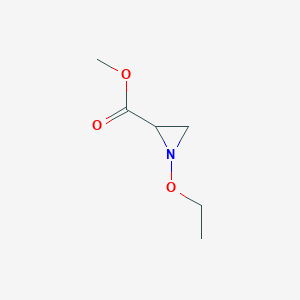
N,N,3,3-tetramethyldiaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,3-Tetramethyldiaziridine-1-carboxamide is an organic compound with the molecular formula C6H13N3O This compound is characterized by the presence of a diaziridine ring, which is a three-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-tetramethyldiaziridine-1-carboxamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the amidation of carboxylic acids using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like Hünig’s base (diisopropylethylamine). This reaction is usually carried out at room temperature and can yield the desired product in good to quantitative yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3,3-Tetramethyldiaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The diaziridine ring can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diaziridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,3,3-Tetramethyldiaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It may be employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N,3,3-tetramethyldiaziridine-1-carboxamide involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in drug development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
- N,N,3,3-Tetramethyldiaziridine-1-carboxamide
- N,2,3,3-Tetramethyldiaziridine-1-carboxamide
- N-Methyl-substituted pyrazole carboxamide
- N-Substituted carboxamide derivatives
Comparison: this compound is unique due to its specific diaziridine ring structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H13N3O |
|---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
N,N,3,3-tetramethyldiaziridine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-6(2)7-9(6)5(10)8(3)4/h7H,1-4H3 |
InChI-Schlüssel |
BESJUXKXIQRTEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NN1C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)




![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)
![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)
![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)

![5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11922307.png)


![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)
